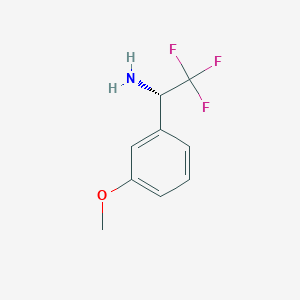
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Vue d'ensemble
Description
“(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as 3-Methoxyphenethylamine, 3-Methoxyphenylethylamine, and 2-(3-Methoxyphenyl)ethanamine .
Synthesis Analysis
The synthesis of “(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” has been reported in several studies . One method involves the use of enantiomerically pure mandelic acid as a resolving agent . Another method involves a diastereomeric method with high resolution efficiency .
Molecular Structure Analysis
The molecular structure of “(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” can be represented by the InChI string: InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h2-4,7H,5-6,10H2,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound “(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” is involved in various chemical reactions. For instance, it is used in the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .
Physical And Chemical Properties Analysis
The molecular weight of “(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” is 151.21 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.
Applications De Recherche Scientifique
Synthesis and Antidepressant Activity
A study by Yardley et al. (1990) explored 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, examining their ability to inhibit imipramine receptor binding and neurotransmitter uptake in the rat brain. These compounds, including variations with methoxy substituents, showed potential antidepressant activity in rodent models. This research indicates the relevance of compounds like (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine in antidepressant drug development (Yardley et al., 1990).
Optical Resolution in Drug Synthesis
Sakai et al. (1993) discussed the optical resolution of 1-(3-methoxyphenyl)ethylamine using mandelic acid, yielding high purity enantiomers. This process is crucial for synthesizing new phenyl carbamate drugs, showcasing another application in pharmaceutical synthesis (Sakai et al., 1993).
Synthesis Methods for Related Compounds
Kimpe and Stevens (1991) presented a method for synthesizing β-chloroamines, including compounds related to (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine. This method is significant for producing substances with insecticidal properties (Kimpe & Stevens, 1991).
Analgesic Properties
Research by Takahashi et al. (1983) synthesized derivatives of 1-aryl-2-phenylethylamines, including compounds structurally similar to (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine. These compounds exhibited analgesic activity in animal models, suggesting potential applications in pain management (Takahashi et al., 1983).
Enantioselective Enzymatic Processes
Gill et al. (2007) developed a biocatalytic process for the enantioselective resolution of 1-(3′-bromophenyl)ethylamine. The high enantioselectivity and yield demonstrate the utility of such processes in producing enantiomerically pure compounds for pharmaceutical applications (Gill et al., 2007).
Comparison with Related Amines
O'Donnell et al. (1980) compared N-2,2,2,-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine with dopamine and its analogs for activity on adenylate cyclase and relaxant effects in rabbit arteries. This study highlights the potential biomedical applications of such compounds (O'Donnell et al., 1980).
Propriétés
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



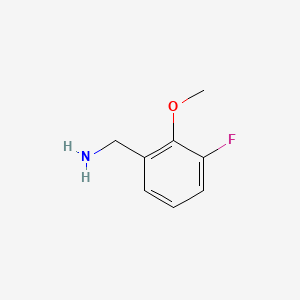
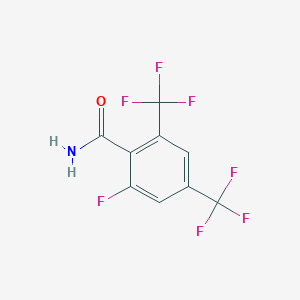
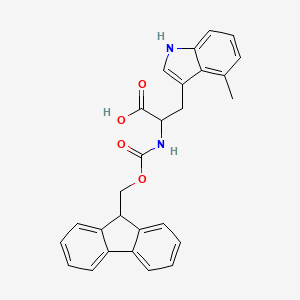
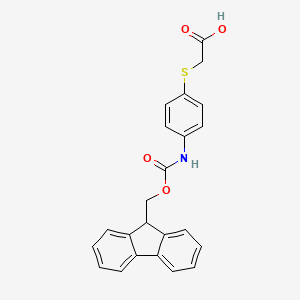
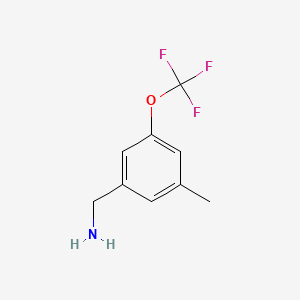
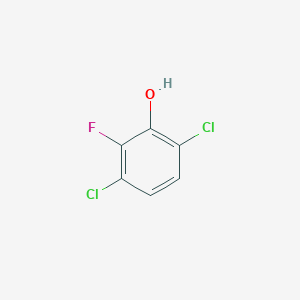
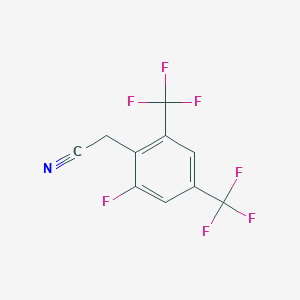
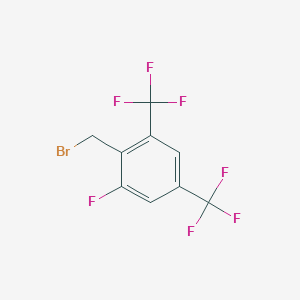
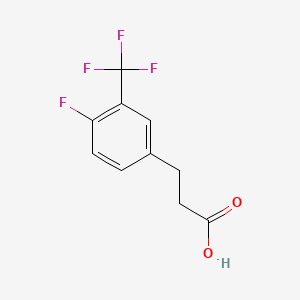
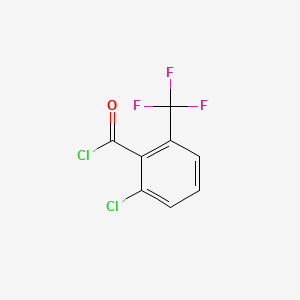
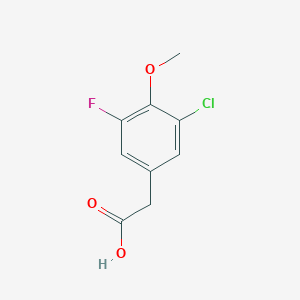
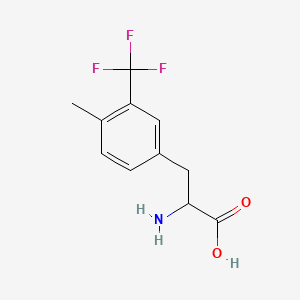
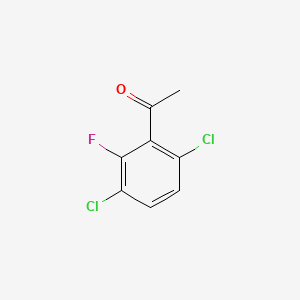
![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)